C35H48ClN3O10S

Beschreibung

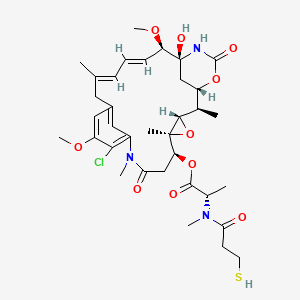

Structure

3D Structure

Eigenschaften

CAS-Nummer |

139504-50-0 |

|---|---|

Molekularformel |

C35H48ClN3O10S |

Molekulargewicht |

738.3 g/mol |

IUPAC-Name |

[(1S,2R,3S,5R,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate |

InChI |

InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9-,19-10-/t20-,21+,25+,26-,27+,31+,34-,35+/m1/s1 |

InChI-Schlüssel |

ANZJBCHSOXCCRQ-HXMKWQNGSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O |

Kanonische SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O |

Aussehen |

White to off-white solid powder |

Piktogramme |

Corrosive; Acute Toxic; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DM1, Maytansinoid DM4, Maytansinoid DMMO Maytansine DMMO-maytansine emtansine Maitansine Maytansine Maytansinoid DM1 Maytansinoid DM4 Mertansine N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine Ravtansine Soravtansine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Thiol Reactivity & Conjugation of C35H48ClN3O10S (DM1)

[1][2]

Executive Technical Summary

Molecule Identity: C35H48ClN3O10S corresponds to Mertansine (DM1) , a thiol-functionalized maytansinoid cytotoxic agent.[1][2][3][4][5] Core Application: DM1 serves as the payload in Antibody-Drug Conjugates (ADCs) such as ado-trastuzumab emtansine (T-DM1).[1][2][6] Reactive Handle: The terminal sulfhydryl (thiol, -SH) group on the propionyl side chain.[1] Mechanism of Conjugation: Nucleophilic attack by the thiolate ion on electrophilic linkers (typically maleimides or pyridyl disulfides) attached to lysine residues or cysteine thiols on the antibody.

Structural & Mechanistic Basis of Reactivity

Chemical Architecture

DM1 is derived from maytansine by replacing the C3-N-acetyl group with a 3-mercapto-1-oxopropyl group.[1][2]

-

Maytansinoid Core: Responsible for tubulin binding and cytotoxicity (picomolar potency).[1][2][4]

-

Thiol Linker (C3H5OS): Provides the nucleophilic handle.[1] Unlike the core, which is sterically bulky and hydrophobic, the thiol linker is flexible, facilitating access to antibody-bound electrophiles.

Thiol Reactivity Profile

The reactivity of DM1 is governed by the ionization state of its thiol group (

Conjugation Chemistry Strategies

The two primary conjugation pathways for DM1 utilize its thiol group to form either stable thioethers or cleavable disulfides.

Thioether Linkage (Non-Cleavable)

-

Linker: SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[1][2]

-

Mechanism: Michael addition. The DM1 thiolate attacks the maleimide double bond.

-

Kinetics: Fast (

at pH 7.0).[2] High specificity over amines.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Product: T-DM1 (Kadcyla).[1][2] The drug is released only after lysosomal degradation of the antibody.

Disulfide Linkage (Cleavable)[1][2]

-

Linker: SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate).[1][2]

-

Mechanism: Thiol-Disulfide Exchange.[1] DM1 attacks the pyridyl disulfide, releasing pyridine-2-thione.[1][2]

-

Release: The disulfide bond can be cleaved by intracellular glutathione (GSH), releasing the free drug inside the cytosol.

Mechanism of Action Diagram

The following diagram illustrates the conjugation logic and intracellular release pathway.

Caption: Figure 1.[1][2] Mechanism of DM1 conjugation via SMCC linker and subsequent intracellular activation pathway.

Experimental Workflow: DM1 Conjugation

This protocol describes the generation of a non-cleavable ADC (like T-DM1) using an SMCC linker.[6][8]

Materials Preparation

-

DM1 Stock: Dissolve DM1 in DMA (Dimethylacetamide) to 10 mM.[1][2] Note: DM1 is hydrophobic; avoid aqueous buffers for stock.

-

Linker: SMCC dissolved in DMSO/DMA.

Step-by-Step Protocol

| Step | Action | Critical Technical Insight |

| 1. Activation | React Antibody with SMCC (5-10 molar excess) for 1h at 25°C. | Targets surface lysines.[1][2] High excess ensures sufficient linker incorporation (aim for ~3-4 linkers/Ab).[1][2] |

| 2. Purification 1 | Desalt (Sephadex G-25) or Dialysis into Conjugation Buffer.[1][2] | Crucial: Removes unreacted SMCC. Free SMCC will quench DM1 in the next step. |

| 3. Conjugation | Add DM1 (1.3–1.5 molar excess over linker) to the SMCC-Ab.[1] Incubate 2-4h or overnight at 4°C. | Reaction pH: Maintain pH 6.5–7.0. Higher pH promotes maleimide hydrolysis (ring opening), rendering it unreactive. |

| 4.[1][2] Quenching | Add Cysteine or Glycine (optional) to scavenge excess maleimides?[1][2] No, usually quench excess DM1.[1][2] | Actually, unreacted DM1 is the impurity. Add iodoacetamide if necessary to block free thiols, but usually, we just purify. |

| 5.[1][2] Final Purification | Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).[1][2] | Removes free DM1 and organic solvents. Free DM1 aggregates easily; ensure proper buffer formulation (e.g., Histidine/Sucrose).[1][2] |

Quality Control (QC)

Troubleshooting & Stability

Aggregation

DM1 is highly hydrophobic. High DAR (>4) leads to antibody aggregation.[1][2]

-

Solution: Target a DAR of 3.0–3.5. Use solubilizing linkers (e.g., PEGylated SMCC) if aggregation persists.[1][2]

Maleimide Hydrolysis

The maleimide ring on the linker can hydrolyze before DM1 addition, creating a "dead" linker.

-

Diagnostic: Lower than expected DAR despite high linker loading.

-

Fix: Minimize time between Step 1 (Activation) and Step 3 (Conjugation). Keep pH < 7.5.

Retro-Michael Reaction

Thioether bonds formed by maleimides can reverse (retro-Michael) in plasma, transferring the drug to albumin.[1][2]

-

Mitigation: Hydrolysis of the succinimide ring after conjugation stabilizes the adduct. This can be forced by raising pH to 8.5–9.0 for a short period (controlled stress), locking the drug onto the antibody.

References

-

Lopus, M., et al. (2010).[1][2] Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules. Molecular Cancer Therapeutics. Link

-

Widdison, W. C., et al. (2006).[1][2] Semisynthetic maytansine analogues for the targeted treatment of cancer. Journal of Medicinal Chemistry. Link[1][2]

-

Thermo Fisher Scientific. (n.d.).[1][2] Ellman’s Reagent (DTNB) Protocol. Link

-

Chari, R. V., et al. (2014).[1][2] Antibody-drug conjugates: an emerging concept in cancer therapy. Angewandte Chemie International Edition. Link[1][2]

-

Erickson, H. K., et al. (2006).[1][2] Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing.[1] Cancer Research. Link

Sources

- 1. PubChemLite - Mertansine (C35H48ClN3O10S) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - Nsc165013 (C35H48ClN3O10) [pubchemlite.lcsb.uni.lu]

- 3. Mertansine - Wikipedia [en.wikipedia.org]

- 4. Uses and effect of Mertansine_Chemicalbook [chemicalbook.com]

- 5. Mertansine Inhibits mRNA Expression and Enzyme Activities of Cytochrome P450s and Uridine 5′-Diphospho-Glucuronosyltransferases in Human Hepatocytes and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes & Protocols: A Scientist's Guide to Optimizing Drug-to-Antibody Ratio (DAR) for DM1-based ADCs

Introduction: The Criticality of DAR in ADC Development

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic payloads.[1][2] Among the most clinically relevant payloads is the maytansinoid derivative DM1, a potent microtubule-disrupting agent.[3] Ado-trastuzumab emtansine (T-DM1, Kadcyla®), an ADC utilizing DM1, has been a landmark therapy for HER2-positive breast cancer, underscoring the platform's potential.[4][5][6]

The efficacy and safety of an ADC are not solely dependent on the choice of antibody and payload; they are profoundly influenced by the Drug-to-Antibody Ratio (DAR).[2][7] The DAR, which defines the average number of drug molecules conjugated to a single antibody, is a Critical Quality Attribute (CQA) that dictates the therapeutic window.[8][9]

-

Low DAR: A low drug load may compromise potency, failing to deliver a sufficient therapeutic dose to the target cell.[10][11]

-

High DAR: Conversely, an excessively high DAR can negatively impact pharmacokinetics (PK), leading to rapid clearance, and increase off-target toxicity.[7][12][13][14][15] The increased hydrophobicity associated with high drug loading can also promote aggregation, which is a major concern for product stability and immunogenicity.[9]

Preclinical studies have consistently shown that maytansinoid conjugates with a DAR between 2 and 6 exhibit a better therapeutic index than those with a very high DAR (e.g., 9-10), which often suffer from faster clearance and reduced efficacy.[12][13][14] For this reason, most approved ADCs, including T-DM1, are heterogeneous mixtures with an average DAR of 3-4.[12][13][15]

This guide provides a comprehensive overview of the principles and methodologies for optimizing the DAR of DM1-based ADCs, with a focus on the widely used non-specific lysine conjugation chemistry. We will explore the underlying science, provide detailed experimental protocols, and discuss robust analytical techniques for characterization.

The Chemistry of Lysine-Based DM1 Conjugation

The most established method for creating DM1 ADCs involves conjugating the payload to the surface-accessible lysine residues of the antibody. A typical IgG1 antibody possesses approximately 90 lysine residues, offering numerous potential conjugation sites.[] This process, while robust, results in a heterogeneous mixture of ADC species with DARs ranging from 0 to 8 or more.[17]

The conjugation is a two-step process facilitated by a heterobifunctional linker, most commonly SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[18][19]

-

Antibody Activation: The N-hydroxysuccinimide (NHS) ester end of the SMCC linker reacts with the primary amine groups of lysine residues on the antibody, forming a stable amide bond. This step introduces maleimide groups onto the antibody surface.

-

Payload Conjugation: The thiol group on the DM1 payload then reacts with the maleimide group on the activated antibody via a Michael addition reaction, creating a stable thioether bond.[18]

Controlling the final DAR distribution in this stochastic process is achieved primarily by manipulating the reaction stoichiometry, specifically the molar ratio of the linker-payload to the antibody.[2][9] Other parameters such as pH, temperature, and reaction time also play crucial roles.[2]

The Impact of DAR: A Balancing Act

The average DAR is a critical parameter that must be optimized to achieve the ideal balance between efficacy and safety. The relationship is not always linear, and the "optimal" DAR can be target-dependent.

| Parameter | Low DAR (e.g., 1-2) | Optimal DAR (e.g., 3-4) | High DAR (e.g., >6) |

| In Vitro Potency | Lower potency, may require higher concentrations to achieve desired cell killing.[10] | Strong potency, effectively delivers cytotoxic payload.[12][13] | Highest in vitro potency at a constant antibody concentration.[12][13][14] |

| Pharmacokinetics (PK) | Longer half-life, slower clearance, similar to unconjugated mAb. | Favorable PK profile, balanced clearance and exposure.[12][13] | Rapid clearance, often via liver uptake, leading to reduced tumor exposure.[12][13][14][15] |

| Efficacy (In Vivo) | May be suboptimal due to insufficient payload delivery. | Generally demonstrates the best overall therapeutic index and in vivo efficacy.[12][13][14] | Efficacy can be compromised due to poor PK and rapid clearance.[12][14][15] |

| Toxicity / Safety | Generally well-tolerated, lower risk of off-target toxicity. | Acceptable safety profile, manageable toxicities.[5] | Increased risk of off-target toxicity and dose-limiting toxicities (e.g., thrombocytopenia).[5][11] |

| Manufacturability | Easier to manufacture, lower risk of aggregation. | Manageable manufacturing process.[] | Prone to aggregation due to increased hydrophobicity, posing manufacturing challenges.[9] |

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of DM1-based ADCs. Researchers should optimize these conditions based on their specific antibody and project goals.

Protocol 1: Stochastic Lysine Conjugation of DM1

This protocol describes a typical procedure for conjugating DM1 to an antibody via the SMCC linker to achieve a target DAR of 3-4.

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL.

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4.

-

SMCC-DM1 linker-payload.[20]

-

Dimethyl sulfoxide (DMSO).

-

Quenching Solution: 1M Tris-HCl, pH 8.0.

-

Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.

Procedure:

-

Antibody Preparation: Perform a buffer exchange for the antibody into the Reaction Buffer to remove any amine-containing formulation components (e.g., Tris). Adjust the antibody concentration to 5-10 mg/mL.

-

Linker-Payload Preparation: Prepare a 10 mM stock solution of SMCC-DM1 in DMSO immediately before use.

-

Conjugation Reaction:

-

Calculate the required volume of SMCC-DM1 stock solution to achieve a molar excess of linker-payload to antibody. For a target DAR of 3-4, a starting point is typically a 5- to 8-fold molar excess.

-

Slowly add the SMCC-DM1 solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 2-4 hours with gentle agitation.[20]

-

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unconjugated SMCC-DM1 and other small molecules by SEC or TFF, exchanging the purified ADC into a suitable formulation buffer (e.g., PBS).

-

Characterization: Determine the final protein concentration (e.g., by A280 absorbance) and proceed with DAR analysis.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is the most widely used method for determining the DAR distribution of ADCs.[10] It separates ADC species based on hydrophobicity under non-denaturing conditions.[21][22][23] As the number of hydrophobic DM1 molecules increases, the ADC becomes more hydrophobic and elutes later from the HIC column.[7][21][24]

Materials & Equipment:

-

HPLC system with a UV detector (Agilent 1260 Infinity II Bio-inert LC or similar is recommended due to high salt concentrations).[24]

-

HIC Column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).

-

Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[21]

-

Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0 (can be supplemented with 5-20% isopropanol to aid elution of high-DAR species).[23]

Procedure:

-

Sample Preparation: Dilute the purified ADC sample to 1 mg/mL in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 20-50 µg of the ADC sample.

-

Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

A series of peaks will be observed, corresponding to species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).[21]

-

Integrate the area of each peak.

-

Calculate the weighted average DAR using the following formula:[] Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

-

Protocol 3: DAR Determination by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC species, allowing for precise DAR determination.[26] It is often used as an orthogonal method to confirm HIC results.[7][10]

Materials & Equipment:

-

LC-MS system (e.g., LC/Q-TOF).[8]

-

Reversed-Phase (RP) or SEC column suitable for large proteins.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Procedure:

-

Sample Preparation: Dilute the ADC sample to 0.5-1.0 mg/mL in Mobile Phase A. Deglycosylation of the ADC (e.g., using PNGase F) can simplify the mass spectrum and improve accuracy.[19]

-

LC-MS Analysis:

-

Inject the sample onto the LC-MS system.

-

Elute the ADC using a suitable gradient.

-

Acquire mass spectra across the protein elution peak.

-

-

Data Analysis:

-

Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.

-

Identify the mass peaks corresponding to the unconjugated antibody and the antibody conjugated with 1, 2, 3, etc., DM1 molecules. The mass of the linker-payload (e.g., SMCC-DM1) must be known.

-

Calculate the weighted average DAR based on the relative abundance of each species observed in the spectrum.[]

-

Troubleshooting and Key Considerations

-

ADC Aggregation: High DAR values are a primary cause of aggregation.[9] If aggregation is observed (e.g., by SEC analysis), consider reducing the linker-payload molar excess during conjugation or incorporating hydrophilic linkers (e.g., PEG) into the design.[9]

-

Low Conjugation Efficiency: If the resulting DAR is lower than expected, ensure the antibody buffer is free of primary amines. Verify the reactivity of the SMCC-DM1 reagent and consider increasing the molar excess or reaction time.

-

HIC Resolution: Poor peak resolution in HIC can be addressed by optimizing the gradient slope, temperature, or mobile phase composition. Adding a small percentage of organic solvent like isopropanol to Mobile Phase B can improve the peak shape of highly hydrophobic species.[23]

-

Method Orthogonality: No single analytical technique can fully characterize an ADC.[7] It is critical to use orthogonal methods (e.g., HIC, RP-HPLC, and MS) to build a comprehensive understanding of the DAR profile and ensure data accuracy for regulatory submissions.[7][27]

Conclusion

The Drug-to-Antibody Ratio is a paramount attribute in the design of effective and safe DM1-based ADCs. Achieving the optimal DAR, typically between 3 and 4 for maytansinoid ADCs, requires a deep understanding of conjugation chemistry and precise control over reaction parameters.[12][13] The heterogeneity inherent in stochastic lysine conjugation necessitates the use of high-resolution analytical techniques like HIC-HPLC and Mass Spectrometry to accurately characterize the distribution of drug-loaded species. The protocols and insights provided in this guide serve as a robust foundation for researchers to develop and optimize next-generation ADC therapeutics, ultimately translating to improved clinical outcomes.

References

-

Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. (2015). American Pharmaceutical Review. [Link]

-

Key assays and analytical techniques for the development of antibody drug conjugates. (2025). Drug Target Review. [Link]

-

Boswell, C. A., et al. (2017). Effects of Drug–Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry. [Link]

-

Boswell, C. A., et al. (2017). Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. PubMed. [Link]

-

Effects of Drug-Antibody Ratio (DAR) on Pharmacokinetics, Biodistribution, Efficacy and Tolerability of Antibody-Maytansinoid Conjugates. (n.d.). ResearchGate. [Link]

-

How to analyse cysteine-linked ADC using HIC. (2023). Separation Science. [Link]

-

Janas, M. M., et al. (2018). ADC Analysis by Hydrophobic Interaction Chromatography. PubMed. [Link]

-

Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. (n.d.). Academia.edu. [Link]

-

Advanced characterization of antibody-drug conjugates by LC-MS. (2015). Waters Corporation. [Link]

-

Optimising analytical strategies for ADC development. (2025). Drug Target Review. [Link]

-

Rapid and selective characterization of antibody-drug conjugates in complex sample matrices by native affinity liquid chromatography-mass spectrometry. (2026). PMC. [Link]

-

Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025). LCGC International. [Link]

-

Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. (n.d.). Agilent. [Link]

-

Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. (2024). Taylor & Francis Online. [Link]

-

What is Drug Antibody Ratio (DAR) in Biotherapeutics?. (2026). Phenomenex. [Link]

-

Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. (n.d.). Veranova. [Link]

-

Antibody Mertansine (DM1) Conjugation Kit. (n.d.). CellMosaic. [Link]

-

Understanding the Preclinical Efficacy of Antibody–Drug Conjugates. (2024). MDPI. [Link]

-

Abstract 645: Stability and efficacy comparison of site-specific and lysine-linked maytansinoid antibody-drug conjugates. (2015). AACR Journals. [Link]

-

Conjugation Site Analysis of Lysine-Conjugated ADCs. (n.d.). Creative Biolabs. [Link]

-

Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. (2021). Chemical Communications. [Link]

-

The diagram of ADC construction (a) Lysine-based conjugation of mAb-DM1. (n.d.). ResearchGate. [Link]

-

Conjugation reactions of trastuzumab with DM1-linker reaction mixtures... (n.d.). ResearchGate. [Link]

-

Ado-trastuzumab emtansine (T-DM1) in human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer: latest evidence and clinical potential. (2014). PMC. [Link]

-

How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in MBC. (n.d.). Kadcyla HCP. [Link]

-

T-DM1 Approval Expanded for HER2-Positive Breast Cancer. (2019). National Cancer Institute. [Link]

-

Characterization of the drug-to-antibody ratio... (n.d.). Ovid. [Link]

-

Strategies for Controlling DAR in Antibody–Drug Conjugates (ADCs). (2025). SigutLabs. [Link]

-

Dr. Tripathy Discusses Impact of T-DM1 in HER2+ Breast Cancer. (2020). OncLive. [Link]

-

T-DM1 Further Improves DFS and OS vs Trastuzumab in HER2-Positive Early Breast Cancer. (2025). Oncology Nursing News. [Link]

-

Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control. (2017). ResearchGate. [Link]

Sources

- 1. veranova.com [veranova.com]

- 2. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ado-trastuzumab emtansine (T-DM1) in human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in MBC [kadcyla-hcp.com]

- 6. T-DM1 Approval Expanded for HER2-Positive Breast Cancer - NCI [cancer.gov]

- 7. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]

- 8. agilent.com [agilent.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. blog.crownbio.com [blog.crownbio.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. (PDF) Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates [academia.edu]

- 17. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. bicellscientific.com [bicellscientific.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 24. sepscience.com [sepscience.com]

- 26. newomics.com [newomics.com]

- 27. chromatographyonline.com [chromatographyonline.com]

Application Notes & Protocols: Storage and Handling of Mertansine (C35H48ClN3O10S) Powder

Introduction

Mertansine, also known as DM1, is a highly potent thiol-containing maytansinoid, an antibody-conjugatable microtubule inhibitor with the molecular formula C35H48ClN3O10S.[1][2][3][4] Due to its high cytotoxicity, with IC50 values in the nanomolar and even picomolar range against various cancer cell lines, it is a critical component in the development of Antibody-Drug Conjugates (ADCs).[5] The proper storage and handling of Mertansine powder are paramount to ensure its stability, the integrity of experimental results, and, most importantly, the safety of laboratory personnel. These application notes provide a detailed guide for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Mertansine is a synthetic derivative of the natural product maytansine.[1] It is typically supplied as a white to light yellow crystalline solid or powder.[1][3][6] Understanding its fundamental properties is key to safe handling and use.

| Property | Value | Source |

| Molecular Formula | C35H48ClN3O10S | [1][2][4] |

| Molecular Weight | 738.3 g/mol | [1][4] |

| Appearance | White to light yellow solid/powder | [1][3][6] |

| Melting Point | >168°C (decomposes) | [6] |

| Solubility | DMSO: ~50-83 mg/mLDMF: ~33 mg/mLEthanol: ~0.25 mg/mLWater: Sparingly soluble/insoluble | [2][3][5] |

Storage and Stability

The stability of Mertansine is critical for its efficacy. Improper storage can lead to degradation, compromising experimental outcomes.

Powder Storage

Mertansine powder is stable when stored under the correct conditions.[1][7]

| Storage Temperature | Duration | Recommendations |

| -20°C | Long-term (up to 3 years) | Recommended for long-term storage.[7][8] |

| 4°C | Short-term (up to 2 years) | Suitable for short-term storage.[7][8] |

Key Storage Considerations:

-

Hygroscopic: Keep in a tightly sealed container to prevent moisture absorption.

-

Light Sensitivity: Protect from direct sunlight.[7]

-

Inert Atmosphere: For optimal stability, store under an inert gas like argon or nitrogen.

Solution Stability

Mertansine is unstable in solution and should be freshly prepared for each experiment.[1][5][7][8] Aqueous solutions are not recommended for storage for more than one day.[2] If storage in solution is unavoidable, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, though fresh preparation is strongly advised.[8]

Hazard Identification and Safety Precautions

Mertansine is a highly potent and hazardous compound. A thorough understanding of its risks is essential for safe handling.

GHS Hazard Classification

| Hazard | GHS Classification |

| Acute Toxicity, Oral | Category 1 (Fatal if swallowed)[9] |

| Acute Toxicity, Dermal | Category 1 (Fatal in contact with skin)[9] |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage)[9] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[8] |

| Germ Cell Mutagenicity | Category 1B (May cause genetic defects)[9] |

| Carcinogenicity | Category 1B (May cause cancer)[9] |

| Reproductive Toxicity | Category 1B (May damage fertility or the unborn child)[9] |

| Specific Target Organ Toxicity | Category 1 (Causes damage to organs)[9] |

Personal Protective Equipment (PPE)

Due to the hazardous nature of Mertansine, a stringent PPE protocol must be followed.

Caption: Required PPE and handling environment for Mertansine.

Engineering Controls

-

Ventilation: All handling of Mertansine powder and solutions must be conducted in a certified chemical fume hood with appropriate exhaust ventilation.[7][10]

-

Designated Area: Establish a designated area for working with potent compounds like Mertansine to prevent cross-contamination.

-

Safety Equipment: An accessible safety shower and eyewash station are mandatory.[7]

Protocols

Weighing Mertansine Powder

This protocol outlines the steps for safely weighing Mertansine powder.

Caption: Protocol for safely weighing Mertansine powder.

Preparation of a Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a stock solution of Mertansine in DMSO.

Materials:

-

Mertansine powder

-

Anhydrous DMSO

-

Sterile, amber glass vial with a PTFE-lined cap

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)[5]

Procedure:

-

Preparation: Perform all operations in a certified chemical fume hood.

-

Weighing: Accurately weigh the desired amount of Mertansine powder following the protocol in section 4.1.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the Mertansine powder.

-

Dissolution: Securely cap the vial and vortex until the powder is fully dissolved. Sonication can aid in dissolution.[5]

-

Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before final sealing.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

-

Use: Use the solution immediately, as it is unstable.[5][7][8]

Spill and Emergency Procedures

Spill Response

-

Evacuate: Evacuate the immediate area and prevent entry.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Don appropriate PPE, including respiratory protection.

-

Containment: Cover the spill with a suitable absorbent material.[10]

-

Collection: Carefully sweep or collect the absorbed material into a designated hazardous waste container.[10] Do not generate dust.

-

Decontamination: Decontaminate the spill area with an appropriate cleaning agent.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[7]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

Grokipedia. Mertansine. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS MERTANSINE. [Link]

-

National Center for Biotechnology Information. (n.d.). Mertansine. PubChem Compound Database. [Link]

-

Tolcher, A. W., et al. (2003). Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study. Journal of Clinical Oncology, 21(2), 211-222. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Mertansine CAS#: 139504-50-0 [m.chemicalbook.com]

- 4. Mertansine | C35H48ClN3O10S | CID 11343137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]

- 6. Mertansine - TMALAB (티엠에이랩) [tmalab.co.kr]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. medkoo.com [medkoo.com]

- 11. cleanchemlab.com [cleanchemlab.com]

Troubleshooting & Optimization

Technical Support Center: Preventing DM1 Dimerization in ADC Conjugation

Introduction: The "Hidden" Yield Killer

In the synthesis of Antibody-Drug Conjugates (ADCs) like Trastuzumab Emtansine (T-DM1), the payload DM1 (Mertansine) contains a free thiol (-SH) group critical for conjugation. While the focus is often on the linker chemistry, the most common failure mode in process development is the oxidative dimerization of DM1 prior to conjugation.

Why this matters:

-

Economic Loss: DM1 is the most expensive component of the reaction. Dimerization (DM1-S-S-DM1) renders the payload non-reactive toward the maleimide linker.

-

Purification Burden: The DM1 dimer is highly hydrophobic. Unlike free DM1, which is easily removed via Tangential Flow Filtration (TFF), the dimer tends to associate non-covalently with the antibody, leading to false-positive DAR (Drug-Antibody Ratio) readings and aggregation issues.

-

Regulatory Risk: High levels of non-covalent dimer are a Critical Quality Attribute (CQA) failure regarding purity and safety.

Module 1: The Chemistry of Failure

To prevent dimerization, you must understand the kinetic competition occurring in your reactor. You are managing three competing reactions simultaneously.

The Kinetic Competition Diagram

Figure 1: The Kinetic Competition. Success depends on maximizing

Module 2: Critical Process Parameters (CPPs)

The following parameters must be tightly controlled to shift the equilibrium toward conjugation.

Oxygen Management (The Primary Driver)

Thiol oxidation is accelerated by dissolved oxygen.

-

Requirement: All buffers and solvents (DMA/DMF) must be degassed.

-

Method: Sparge with Argon or Nitrogen for at least 30 minutes prior to DM1 addition. Maintain a generic inert headspace during the reaction.

-

Warning: Do not rely on "freshly opened" bottles of solvent. Organic solvents like DMA absorb oxygen rapidly.

pH & Buffering

-

The Dilemma:

-

High pH (>7.5): Increases thiol nucleophilicity (good for conjugation) but drastically increases oxidation rate (bad) and maleimide hydrolysis (bad).

-

Low pH (<6.0): Thiols are protonated and unreactive; reaction stalls.

-

-

The Sweet Spot: pH 6.5 – 7.2 .

-

Buffer Choice: Succinate or Phosphate buffers containing EDTA (1-5 mM) . EDTA is non-negotiable; it chelates trace metal ions (Cu²⁺, Fe³⁺) that catalyze thiol oxidation.

Organic Solvent Quality

DM1 is usually dissolved in DMA (Dimethylacetamide) or DMF.

-

Risk: These solvents can accumulate peroxides over time.

-

Control: Use anhydrous, amine-free, low-peroxide grade solvents. Test for peroxides if the solvent is >1 month old.

Summary of CPP Impacts

| Parameter | Optimal Range | Impact of Deviation |

| Dissolved Oxygen | < 1 ppm (Degassed) | High O₂ → Rapid Dimerization (Red precipitate). |

| pH | 6.5 – 7.2 | pH > 7.5: Hydrolysis & Oxidation. pH < 6.0: Slow reaction, incomplete conjugation. |

| Temperature | 15°C – 25°C | > 25°C accelerates hydrolysis faster than conjugation. |

| DM1 Stoichiometry | 4.0 – 6.0 equivalents | Too Low: Low DAR. Too High: Difficult purification, higher non-covalent aggregation. |

| Chelator | 2 mM EDTA/DTPA | Absence leads to metal-catalyzed oxidation. |

Module 3: Validated Protocol (SMCC-DM1)

This protocol assumes you have already generated Ab-MCC (Trastuzumab modified with SMCC linker) and purified it to remove excess SMCC.

Reagents:

-

Ab-MCC: 10 mg/mL in PBS, pH 6.5, 2mM EDTA.

-

DM1 Stock: 10 mM in DMA (Prepare immediately before use).

-

Reaction Buffer: PBS, pH 6.5, 2mM EDTA (Degassed).

Step-by-Step Workflow:

-

Preparation:

-

Degas all aqueous buffers with N₂ for 30 mins.

-

Calculate the required DM1 volume. Target 5.0 molar equivalents of DM1 per Antibody.

-

Calculation:

-

-

Solvent Alignment:

-

Add DMA to the Ab-MCC solution first to reach 5-10% (v/v) organic content. This prevents precipitation when the hydrophobic DM1 is added.

-

Tip: DM1 is prone to precipitation if added directly to 100% aqueous buffer.

-

-

Conjugation:

-

Add the DM1 stock slowly to the Ab-MCC (with stirring).

-

Incubate: 18 - 20 hours at 20°C in the dark.

-

Why Dark? Maytansinoids are light-sensitive.

-

-

Quenching (Optional but Recommended):

-

If precise DAR control is needed, quench unreacted thiols with iodoacetamide or N-ethylmaleimide (NEM) to prevent post-reaction disulfide exchange, though usually, purification is sufficient.

-

-

Purification (Critical):

-

Perform TFF (30kDa cut-off) or Desalting Column (Sephadex G-25) immediately.

-

Buffer: Formulation buffer (e.g., Histidine/Sucrose pH 6.0).

-

Note: This step removes free DM1 and some dimer.

-

Module 4: Troubleshooting & FAQs

Q1: I see a "High DAR" peak on HIC-HPLC, but my mass spec shows normal DAR. What is happening?

A: You likely have Non-Covalent Dimer Association . The DM1 dimer is extremely hydrophobic. If it forms during the reaction, it can stick to the antibody without forming a chemical bond. HIC (Hydrophobic Interaction Chromatography) separates based on hydrophobicity, so the Ab+Dimer complex elutes late, mimicking a high-DAR species.

-

Verification: Run an SEC-HPLC with organic modifier (e.g., 15% Isopropanol) in the mobile phase. The organic solvent will disrupt the non-covalent interaction, and you will see a distinct peak for the low-MW dimer.

Q2: My reaction mixture turned cloudy/precipitated.

A: This is usually due to DM1 Dimer insolubility . The dimer is much less soluble than the monomer.

-

Fix 1: Check your degassing. Oxidation is the root cause.

-

Fix 2: Increase DMA % to 10-15% (if your antibody stability allows) to keep the dimer solubilized until purification.

Q3: Can I use TCEP to reduce the dimer back to monomer?

A: Proceed with extreme caution. While TCEP can reduce the DM1-S-S-DM1 disulfide, it is non-specific. It will also reduce the inter-chain disulfide bonds of your antibody (Heavy-Light chain bridges), causing the antibody to fall apart.

-

Better approach: Prevent oxidation upstream. If dimerization occurs, focus on purification (TFF/SEC) rather than chemical reduction.

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for common SMCC-DM1 conjugation anomalies.

References

-

Chari, R. V., et al. (2014). "Antibody-drug conjugates: an emerging concept in cancer therapy."[1][2][3] Chemical Reviews, 114(1), 2364–2463. Link

-

Genentech, Inc. (2013). "Kadcyla (ado-trastuzumab emtansine) Prescribing Information." U.S. Food and Drug Administration.[4] Link

-

Widdison, W. C., et al. (2006). "Semisynthetic maytansine analogues for the targeted treatment of cancer." Journal of Medicinal Chemistry, 49(14), 4392–4408. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 17: Antibody Modification and Conjugation. Link

-

Liu, B., et al. (2010). "Chapter 5: Antibody-Drug Conjugate Manufacturing." Antibody-Drug Conjugates, Methods in Molecular Biology.[] Link

Sources

Technical Support Center: High-DAR Mertansine Conjugates

Topic: Minimizing Aggregation in High-DAR Antibody-Drug Conjugates (ADCs)

Executive Summary

You are encountering aggregation because Mertansine (DM1/DM4) is an intensely hydrophobic maytansinoid. When you push the Drug-to-Antibody Ratio (DAR) beyond 4.0 (targeting 6–8), the antibody surface becomes lipophilic, leading to rapid self-association, precipitation, and hepatic clearance in vivo.

This guide abandons standard low-DAR protocols. To stabilize a high-DAR Mertansine ADC, you must transition from solubility management to hydrophobicity masking .

Module 1: Upstream Conjugation Optimization

Objective: Prevent aggregate formation during the reaction phase.

The Core Problem: Standard SMCC linkers (used in T-DM1) are hydrophobic. At high DAR, the "Grease Ball" effect occurs—the ADC folds in on itself to hide the payload from water.

The Solution: Implement PEG-Spacer "Masking" Technology . Replacing the cyclohexane ring of SMCC with a polyethylene glycol (PEG) spacer creates a hydration shell around the hydrophobic payload.

Protocol: High-DAR Lysine Conjugation with PEG-Masking

Target DAR: 6.0 - 8.0

Reagents:

-

Antibody: IgG1 (concentrated to 10 mg/mL in Modification Buffer).

-

Linker: SM(PEG)4 (Succinimidyl-([N-maleimidopropionamido]-4-ethyleneglycol) ester). Do not use SMCC.

-

Payload: DM1 (Mertansine) containing a free thiol.

-

Solvent: DMA (Dimethylacetamide) – Preferred over DMSO for DM1 stability.

Step-by-Step Workflow:

-

Buffer Exchange: Exchange antibody into Modification Buffer (50 mM Potassium Phosphate, 2 mM EDTA, pH 7.5). Note: Avoid amine-containing buffers (Tris/Glycine) which compete with the NHS-ester.

-

Linker Activation (The Critical Step):

-

Dissolve SM(PEG)4 in anhydrous DMA.

-

Add to antibody at a molar excess of 10-12x (for Target DAR 6-8).

-

Why? High excess drives the reaction to completion on difficult lysines, but the PEG chain prevents immediate precipitation.

-

Incubate 2 hours at 20°C.

-

-

Purification 1 (Linker Removal):

-

Perform rapid desalting (Zeba Spin or TFF) to remove unreacted linker.

-

Critical: Do not skip this. Free linker reacting with DM1 creates hydrophobic small-molecule dimers that nucleate aggregation.

-

-

Conjugation:

-

Add DM1 (dissolved in DMA) to the linker-modified antibody.

-

Solvent Limit: Ensure final DMA concentration is 10-15% (v/v) .

-

Technical Insight: You need high organic solvent to keep the DM1 soluble, but >20% unfolds the antibody. 15% is the "Goldilocks" zone for High-DAR.

-

-

Quenching: Add Cysteine (100x excess over DM1) to neutralize unreacted thiols.

Visualizing the Aggregation Pathway

Caption: Decision tree highlighting the necessity of PEG linkers and adequate solvent concentration to prevent "crash-out" during high-DAR synthesis.

Module 2: Downstream Purification & Polishing

Objective: Remove aggregates that inevitably form without losing monomeric yield.

The Core Problem: Size Exclusion Chromatography (SEC) is too slow and low-capacity for production. Protein A does not separate aggregates.

The Solution: Ceramic Hydroxyapatite (CHT) Chromatography . CHT is the industry standard for aggregate removal because it utilizes a mixed-mode interaction (Calcium affinity + Cation exchange).[1] Aggregates bind more tightly to the calcium sites than monomers due to multi-point attachment.

Protocol: CHT Type II "Polishing" Step

| Parameter | Setting | Rationale |

| Resin | CHT Ceramic Hydroxyapatite Type II, 40 µm | Type II has larger pores, better for large ADCs/aggregates. |

| Buffer A | 10 mM Sodium Phosphate, pH 6.8 | Low phosphate allows binding. |

| Buffer B | 500 mM Sodium Phosphate, pH 6.8 | High phosphate elutes the protein. |

| Loading | Bind/Elute Mode | Flow-through is less effective for high-DAR separation. |

| Gradient | Linear: 0% to 100% B over 20 CV | Monomers elute early; Aggregates elute late. |

| Additives | 5% Polyethylene Glycol (PEG) in load | Pro Tip: Enhances selectivity by stabilizing the monomer. |

Troubleshooting TFF (Tangential Flow Filtration)

High-DAR ADCs are shear-sensitive. Standard TFF can induce aggregation.[2]

-

Shear Limit: Maintain shear stress < 9 Pa (approx. 2000-4000 s⁻¹ shear rate).

-

Membrane: Use Ultracel (Composite Regenerated Cellulose) . Avoid PES (Polyethersulfone) as hydrophobic payloads bind to it, causing fouling and yield loss.

-

Screen: Use "Open Channel" or "C-Screen" cassettes to reduce turbulence.

Module 3: Formulation & Stability

Objective: Prevent aggregation during storage.

Post-purification, the high-DAR ADC is thermodynamically unstable. You must use excipients to block hydrophobic interfaces.

Recommended Formulation Buffer:

-

20 mM Histidine-Acetate, pH 6.0 (Optimal pH for DM1 linker stability).

-

8% (w/v) Sucrose (Cryoprotectant and hydration shell stabilizer).

-

0.02% (w/v) Polysorbate 20 or 80 (Surfactant).

Frequently Asked Questions (FAQ)

Q1: I am using SMCC-DM1 and getting 30% aggregation at DAR 6. Can I fix this without changing the linker?

-

Technical Answer: Likely not. SMCC is too hydrophobic for DAR > 4. If you must use SMCC, you have two options:

-

Increase Organic Solvent: Push DMA to 20% during conjugation (risks antibody denaturation).

-

Chaotropic Agents: Add 0.5M Urea during conjugation to prevent hydrophobic collapse, then TFF it out immediately. Warning: This requires strict validation.

-

Q2: Why is my yield low after TFF?

-

Diagnosis: You are likely using a PES membrane.

-

Root Cause: Mertansine is sticky. It binds to the hydrophobic domains of PES membranes.

-

Fix: Switch to Regenerated Cellulose (RC) membranes (e.g., Millipore Ultracel or Sartorius Hydrosart). These are hydrophilic and repel the payload.

Q3: My CHT column is clogging after 3 runs.

-

Diagnosis: Irreversible binding of highly aggregated species and free DM1.

-

Fix: Implement a harsh cleaning cycle: 0.5 M NaOH + 1 M NaCl followed by 0.5 M Sodium Phosphate . The high phosphate competes off the calcium-bound aggregates that NaOH alone misses.

References

-

Gagnon, P. (2009).[1] Monoclonal antibody purification with hydroxyapatite.[1][5][6] New Biotechnology.[1] 1[2][3][4][6][7][8][9][10][11]

-

ADC Review. (2025). PEG Linkers in Antibody Drug Conjugates.[3][4][9][12] ADC Review / Journal of Antibody-Drug Conjugates. 4[2][3][4][6][7][8][9][10][11][13]

-

Bio-Rad Laboratories. (2025). Removing the Aggregates of an Acidic Monoclonal Antibody with CHT Ceramic Hydroxyapatite XT Media.[1] Bio-Rad Tech Note. 1[2][3][4][6][7][8][9][10][11]

-

Zhao, Y., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. PubMed / NIH. 13[3][7][8][9][10]

-

Schwartz, L., et al. (2025). Beyond Shear Sensitivity: Rethinking Tangential-Flow Filtration Device Selection. BioProcess International. 11

Sources

- 1. bio-rad.com [bio-rad.com]

- 2. Optimized Tangential Flow Filtration for Efficient Isolation of Highly Pure and Bioactive sEVs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. adcreview.com [adcreview.com]

- 5. researchgate.net [researchgate.net]

- 6. bioradiations.com [bioradiations.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibody Aggregate Removal by Multimodal Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bioprocessintl.com [bioprocessintl.com]

- 12. purepeg.com [purepeg.com]

- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Mertansine (DM1) Conjugation Optimization

Topic: pH Optimization & Troubleshooting for SMCC-DM1 ADCs

Welcome to the Conjugation Support Hub

Status: Operational Lead Scientist: Dr. Chen Core Directive: This guide addresses the critical instability of the maleimide-thiol linkage and the competing hydrolysis rates of NHS esters during the synthesis of Antibody-Drug Conjugates (ADCs) like T-DM1 (Kadcyla®).

The "One-Pot" Myth: Many protocols suggest a compromise pH (e.g., pH 7.2) for the entire reaction. We do not recommend this. For high-grade ADCs, you must treat the Modification (Linker-to-Antibody) and Conjugation (Drug-to-Linker) as distinct thermodynamic environments requiring distinct pH conditions.

Module 1: The Modification Step (Antibody + SMCC)

Objective: Attach the heterobifunctional linker (SMCC) to surface lysines. Critical Variable: pH Balance (Lysine Nucleophilicity vs. NHS Hydrolysis).

The Mechanism

The NHS ester on SMCC reacts with primary amines (

-

Reaction Requirement: Amines must be deprotonated (neutral) to act as nucleophiles.

-

The Conflict: The rate of NHS ester hydrolysis (destruction of the linker) increases exponentially with pH.

-

At pH 7.0 : Hydrolysis

hours. -

At pH 8.6 : Hydrolysis

minutes.

-

Optimized Protocol Parameters

| Parameter | Recommendation | Rationale |

| Buffer System | 50 mM Potassium Phosphate + 2 mM EDTA | Phosphate buffers well at pH 7-8. EDTA prevents metal-catalyzed oxidation. |

| Optimal pH | 7.5 – 8.0 | Provides sufficient deprotonated lysines for rapid reaction (30-60 min) before significant NHS hydrolysis occurs. |

| Avoid | Tris (Tris-hydroxymethylaminomethane) | Tris contains primary amines that will scavenge the SMCC linker.[1] |

| Temperature | 20°C - 25°C | Reaction is efficient at RT. Cold (4°C) slows hydrolysis but requires longer reaction times. |

Module 2: The Conjugation Step (Ab-SMCC + DM1)

Objective: Conjugate the thiol-bearing DM1 payload to the maleimide on the modified antibody. Critical Variable: Maleimide Stability & Specificity.

The Mechanism

The maleimide group reacts with the free thiol (-SH) of DM1 via Michael addition.

-

The Trap (Hydrolysis): Above pH 7.5, the maleimide ring undergoes hydrolysis to form maleamic acid, which is unreactive toward thiols. This results in "dead" linkers and low Drug-Antibody Ratio (DAR).

-

The Trap (Specificity): Above pH 8.0, primary amines (lysines) become competitive nucleophiles, leading to cross-linking or wrong-site conjugation.

Optimized Protocol Parameters

| Parameter | Recommendation | Rationale |

| Buffer Exchange | Required | You must lower the pH after Step 1. Do not add DM1 directly to the pH 8.0 mixture. |

| Optimal pH | 6.5 | Crucial. At pH 6.5, thiol reaction is fast, but maleimide hydrolysis is negligible. |

| Co-Solvent | DMA or DMSO (5-10% v/v) | DM1 is highly hydrophobic. Organic solvent is required to prevent payload precipitation before conjugation. |

| Buffer System | Succinate or Citrate (pH 6.5) | These buffer capacities are superior to phosphate at pH 6.5. |

Visualizing the Pathway & Failure Points

The following diagram illustrates the kinetic competition at each stage.

Figure 1: Reaction workflow highlighting pH-dependent failure modes (Red) vs. optimal pathways (Green).

Troubleshooting Guide (FAQ)

Issue 1: Low Drug-Antibody Ratio (DAR)

Symptom: You targeted a DAR of 3.5 but achieved < 2.0.

-

Diagnosis A (NHS Hydrolysis): Your Modification pH was too high (>8.5) or the SMCC was stored improperly (moisture).

-

Fix: Use fresh SMCC. Ensure Step 1 buffer is pH 7.5–8.0.

-

-

Diagnosis B (Maleimide Hydrolysis): You performed Step 2 at pH > 7.0. The maleimide ring opened before the drug could attach.

-

Fix:Strictly control Step 2 at pH 6.5. This is the most common error in DM1 conjugation [1].

-

-

Diagnosis C (Thiol Oxidation): The DM1 thiol oxidized to a dimer (disulfide) during storage.

-

Fix: Check free thiol content of DM1 with Ellman’s Reagent before use.

-

Issue 2: Precipitation / Cloudy Solution

Symptom: Solution becomes turbid upon adding DM1.

-

Diagnosis: DM1 is extremely hydrophobic. When added to the aqueous antibody solution, it crashed out.

-

Fix:

-

Dissolve DM1 in DMA (Dimethylacetamide) or DMSO to a high concentration (e.g., 10-20 mM).

-

Add the organic DM1 solution slowly to the antibody while vortexing/stirring.

-

Maintain a final organic solvent concentration of 5% - 10% (v/v) in the reaction vessel.

-

Note: Do not exceed 15% organic solvent, or the antibody may denature [2].

-

Issue 3: High Aggregate Content (SEC-HPLC)

Symptom: High Molecular Weight (HMW) species > 5%.

-

Diagnosis: Over-conjugation. Antibodies with DAR > 4 are exponentially more hydrophobic and prone to aggregation.

-

Fix:

-

Reduce the molar equivalent of SMCC in Step 1.

-

Target a lower DAR (3.0 - 3.5).

-

Ensure the buffer pH is not near the antibody's Isoelectric Point (pI).[2] For most IgGs (pI ~8-9), pH 6.5 is safe.

-

Decision Tree: Optimizing Your Workflow

Figure 2: Rapid diagnostic logic for common conjugation failures.

References

-

BenchChem Technical Support. (2025).[2][3][4] Optimizing pH for Selective Maleimide-Thiol Reactions. Retrieved from 4

-

BenchChem Technical Support. (2025). Avoiding Aggregation of Antibody-Drug Conjugates (ADCs) During Conjugation. Retrieved from 2

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for SMCC/Maleimide chemistry kinetics).

-

Wang, L., et al. (2019). Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure. Analytical Chemistry. Retrieved from 5

-

Vector Laboratories. (2025).[6] Maleimide Reaction Chemistry & Stability Guide. Retrieved from 7[6]

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

Validation & Comparative

Comparative Guide: HPLC-MS/MS Methods for Quantifying Free Mertansine (DM1) in Plasma

This guide provides an in-depth technical comparison of HPLC-MS/MS methodologies for the quantification of free Mertansine (DM1) in plasma. It is designed for bioanalytical scientists and drug development professionals requiring robust, validated protocols for Antibody-Drug Conjugate (ADC) pharmacokinetic (PK) assessment.

Executive Summary & The "Free Thiol" Challenge

Mertansine (DM1) is a potent microtubule inhibitor used as the cytotoxic payload in ADCs such as T-DM1 (Kadcyla) . While the efficacy of the ADC relies on the conjugated drug, the safety profile is heavily dictated by the systemic concentration of free (unconjugated) DM1 .

The Bioanalytical Challenge: Unlike stable small molecules, DM1 contains a reactive sulfhydryl (thiol, -SH) group . In plasma, free DM1 rapidly undergoes:

-

Dimerization: Forming DM1-dimers (inactive or different toxicity).

-

Disulfide Exchange: Binding to albumin or other plasma proteins.

Scientific Consensus: Direct HPLC analysis of underivatized DM1 is scientifically flawed due to this instability. A reliable method must include a Derivatization-Stabilization step. This guide compares the two industry-standard approaches: Protein Precipitation (PPT) versus Solid Phase Extraction (SPE) , both utilizing Maleimide-based derivatization.

Methodology Comparison: SPE vs. PPT

The choice of extraction method fundamentally dictates the assay's sensitivity (LLOQ) and robustness against matrix effects (ME).

Method A: The "Gold Standard" (Derivatization + SPE)

Best for: Clinical trials, low-dose PK, and high-sensitivity requirements.

-

Mechanism: Plasma is treated with a reducing agent (TCEP) to break disulfides, followed by alkylation with N-ethylmaleimide (NEM) . The stable DM1-NEM adduct is then extracted using Solid Phase Extraction (SPE).

-

Pros:

-

Superior Sensitivity: LLOQ as low as 0.2 ng/mL (or 200 pg/mL).

-

Clean Baseline: Removes phospholipids and salts, reducing ion suppression.

-

-

Cons: Higher cost per sample; lower throughput compared to PPT.

Method B: The "High Throughput" Approach (Derivatization + PPT)

Best for: Preclinical discovery, high-dose animal studies.

-

Mechanism: Same derivatization chemistry (TCEP/NEM), but extraction is performed via simple protein precipitation with Acetonitrile or Methanol.

-

Pros:

-

Speed: Rapid processing of large sample batches.

-

Cost: Minimal consumables required.

-

-

Cons:

-

Matrix Effects: High risk of ion suppression from retained phospholipids.[1]

-

Higher LLOQ: Typically limited to 1.0 – 5.0 ng/mL .

-

Comparative Performance Metrics

| Feature | Method A: SPE-LC-MS/MS | Method B: PPT-LC-MS/MS |

| Derivatization Agent | N-ethylmaleimide (NEM) | N-ethylmaleimide (NEM) |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | TCEP |

| LLOQ (Sensitivity) | 0.20 – 0.50 ng/mL | 1.0 – 5.0 ng/mL |

| Matrix Effect | Low (< 10% suppression) | High (often > 20% suppression) |

| Recovery | 70 – 85% | > 90% |

| Linearity Range | 0.2 – 500 ng/mL | 1 – 1000 ng/mL |

| Primary Application | Clinical Human Plasma (GLP) | Preclinical Rat/Mouse Plasma |

Detailed Experimental Protocol (Method A: SPE-Based)

This protocol describes the validated workflow for quantifying free DM1 as the stable DM1-NEM derivative.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]

-

Internal Standard (IS): DM1-d3 or Maytansine (structural analog).

-

Reducing Agent: 20 mM TCEP in water.

-

Derivatizing Agent: 50 mM NEM in water (Freshly prepared).

-

SPE Cartridge: Waters Oasis HLB or Phenomenex Strata-X (30 mg/1 mL).

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[2]

Step-by-Step Workflow

-

Thiol Reduction:

-

Aliquot 50 µL of plasma into a polypropylene tube.

-

Add 10 µL of 20 mM TCEP. Vortex and incubate at Room Temperature (RT) for 15 min.

-

Why? This reduces any DM1-dimers or Protein-DM1 mixed disulfides back to free DM1 monomer.

-

-

Derivatization (Alkylation):

-

Add 10 µL of 50 mM NEM. Vortex and incubate at RT for 15–30 min.

-

Mechanism:[3] NEM reacts specifically with the free sulfhydryl group to form a stable thioether (DM1-NEM).

-

-

Quenching & Internal Standard:

-

Add 20 µL of Internal Standard solution (in 50:50 ACN:Water).

-

Add 200 µL of 2% Formic Acid in water to acidify the sample (prepares for SPE).

-

-

Solid Phase Extraction (SPE):

-

Condition: 1 mL Methanol followed by 1 mL Water.

-

Load: Apply the entire pre-treated sample.

-

Wash: 1 mL 5% Methanol in water (removes salts/proteins).

-

Elute: 1 mL 100% Acetonitrile.

-

Evaporate: Dry under nitrogen stream at 40°C.

-

Reconstitute: 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% FA).

-

-

LC-MS/MS Analysis:

-

System: Agilent 1290 Infinity II coupled to Sciex QTRAP 6500+ or Agilent 6460.

-

Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Acetate in Water.[4][5]

-

Mobile Phase B: 0.1% Formic Acid + 5 mM Ammonium Acetate in 95:5 ACN:Water.[4][5]

-

Gradient: 20% B to 90% B over 3.0 min.

-

MRM Transitions:

-

DM1-NEM: m/z 862.3 → 485.2 (Quantifier)

-

DM1-NEM: m/z 862.3 → 547.2 (Qualifier)

-

-

Visualizations

Diagram 1: Chemical Stabilization & Analytical Workflow

This diagram illustrates the critical chemical transformation required to stabilize DM1 prior to analysis.

Caption: Workflow for the stabilization of reactive Mertansine (DM1) via TCEP reduction and NEM alkylation prior to SPE-LC-MS/MS.

Diagram 2: Method Selection Decision Tree

Use this logic flow to select the appropriate extraction methodology based on your study's sensitivity needs.

Caption: Decision matrix for selecting between Solid Phase Extraction (SPE) and Protein Precipitation (PPT) based on sensitivity requirements.

References

-

Taylor & Francis Online. (2021). Development of a LC–MS/MS Method for the Quantification of Toxic Payload DM1 Cleaved from BT1718 in a Phase I Study. Bioanalysis.[6][7][8][9][2][10][11][4][5][12] [Link]

-

MDPI. (2020). Determination of Mertansine in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Pharmacokinetics of Mertansine in Rats.[9][2] Mass Spectrometry Letters. [Link]

-

National Institutes of Health (NIH). (2016). Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry. Journal of Chromatography B. [Link]

-

MDPI. (2021). Quantification for Antibody-Conjugated Drug in Trastuzumab Emtansine and Application to In Vitro Linker Stability and In Vivo Pharmacokinetic Study in Rat Using an Immuno-Affinity Capture Liquid Chromatography-Mass Spectrometric Method. Pharmaceutics.[7][8][3] [Link][4][13]

-

National Institutes of Health (NIH). (2026). An Overview of Liquid Chromatography–Mass Spectrometry (LC–MS) Methods for the Quantification of Antibody‐Drug Conjugates. PMC. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. jscholaronline.org [jscholaronline.org]

- 4. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats [mdpi.com]

- 5. An Overview of Liquid Chromatography–Mass Spectrometry (LC–MS) Methods for the Quantification of Antibody‐Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. HPLC-MS Sample Prep: Protein Precipitation, SPE And Recovery [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. Determination of Mertansine in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Pharmacokinetics of Mertansine in Rats [accesson.kr]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Validating DM1 Cytotoxicity: A Technical Guide to In Vitro Tubulin Polymerization Assays

Executive Summary

Mertansine (DM1) is a potent maytansinoid microtubule inhibitor used primarily as the cytotoxic payload in Antibody-Drug Conjugates (ADCs) such as T-DM1 (Kadcyla).[1] Unlike taxanes, which stabilize microtubules, DM1 functions by binding to the vinca domain on

This guide outlines the definitive protocol for validating DM1 activity using a fluorescence-based in vitro tubulin polymerization assay . While turbidimetric (OD340nm) assays are standard for bulk screening, fluorescence is recommended for DM1 due to its high potency (nM range IC50) and the need to conserve expensive payload material.[1]

Part 1: Mechanism of Action (The "Why")[1]

To validate DM1, one must understand the specific kinetic disruption it causes. Microtubules exist in a state of dynamic instability , cycling between polymerization (growth) and depolymerization (shrinkage).[1]

-

Normal State: GTP-tubulin dimers add to the (+) end of the microtubule.

-

Paclitaxel (Stabilizer): Binds the taxane site, locking the lattice in a polymerized state and preventing disassembly.[1]

-

DM1 (Destabilizer): Binds the vinca site at the interface between

and

Visualization: Competitive Binding Dynamics

The following diagram illustrates the opposing effects of DM1 and Paclitaxel on the tubulin equilibrium.

Figure 1: Mechanism of Action.[1] DM1 acts upstream by sequestering dimers, while Paclitaxel acts downstream by stabilizing the polymer.

Part 2: Comparative Performance Analysis

When validating DM1, your data must be benchmarked against known standards.[1] A "pass" result for DM1 is not just the absence of polymerization, but a specific suppression profile distinct from vehicle controls and stabilizers.

| Compound | Class | Binding Site | Curve Characteristic | Expected Vmax Change |

| DM1 | Destabilizer | Vinca Domain | Flat / Suppressed. Severe reduction in fluorescence; extended or infinite lag phase.[1] | ↓↓ Decrease (>80% inhibition) |

| Paclitaxel | Stabilizer | Taxane Domain | Hyper-polymerization. Rapid onset; elimination of lag phase; higher plateau than control.[1] | ↑↑ Increase |

| Vinblastine | Destabilizer | Vinca Domain | Suppressed. Similar profile to DM1; acts as a positive control for inhibition. | ↓↓ Decrease |

| DMSO (Vehicle) | Control | N/A | Sigmoidal. Distinct Lag (Nucleation), Log (Growth), and Plateau (Steady State).[1] | Baseline |

Part 3: Experimental Protocol (Fluorescence-Based)

Senior Scientist Note: Turbidity assays (measuring absorbance at 340nm) are less sensitive and require high tubulin concentrations (>10 mg/mL).[1] For DM1, I strongly recommend a fluorescence-based assay (using a reporter like DAPI or fluorophore-labeled tubulin) which allows detection at lower tubulin concentrations (<2 mg/mL), saving valuable compound.[1]

Reagents & Preparation

-

Tubulin Protein: >99% pure bovine brain tubulin (lyophilized).[1]

-

Buffer (PEM-GTP): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP.[1][3][4]

-

Self-Validation: GTP is unstable.[1] Always prepare fresh GTP stock on the day of the assay.

-

-

Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or a commercial kit fluorophore (Ex 360nm / Em 420-450nm).[1]

-

DM1 Stock: Dissolve in DMSO. Final assay DMSO concentration must be <1% to avoid solvent effects.

Experimental Workflow

The reaction is temperature-sensitive.[4] Tubulin will not polymerize efficiently below 37°C.[1][4]

Figure 2: Experimental Workflow. The transition from ice (4°C) to the reader (37°C) is the reaction trigger.[1]

Step-by-Step Procedure

-

Pre-warm Reader: Set your fluorescence plate reader to 37°C exactly. This is the "on switch" for the reaction.

-

Prepare Plate (On Ice): In a black, half-area 96-well plate, pipette 5 µL of 10X DM1 stocks (e.g., final conc. 0.1, 1, 5, 10 µM). Include Paclitaxel (positive control) and DMSO (negative control).[1][2]

-

Prepare Tubulin (On Ice): Resuspend tubulin in PEM-GTP buffer containing the fluorophore. Keep strictly at 4°C.

-

Initiate: Rapidly pipette 45-50 µL of the cold tubulin mix into the wells containing the drugs.

-

Read: Immediately transfer to the pre-warmed reader. Shake for 5 seconds to mix.

-

Kinetic Loop: Measure fluorescence every 60 seconds for 60 minutes.

Part 4: Data Interpretation & Validation[1]

To validate the assay, you must analyze the three phases of the polymerization curve.

The Control Curve (DMSO)[1]

-

Lag Phase (0-10 min): Nucleation occurs.[1][5] Fluorescence is low and flat.[1]

-

Elongation Phase (10-30 min): Rapid increase in fluorescence (Vmax).[1]

-

Steady State (>30 min): Plateau where polymerization equals depolymerization.[1]

The DM1 Curve (Validation Criteria)

For DM1 to be considered active, the data must show:

-

Vmax Suppression: The slope of the growth phase should be significantly flatter than the DMSO control.

-

Reduced Plateau: The final RFU (Relative Fluorescence Units) should be <20-30% of the control at saturating concentrations.

-

IC50 Calculation: Plot the Vmax (slope) or Final RFU against log[DM1 concentration]. A typical IC50 for DM1 in this cell-free assay is often in the 1-3 µM range (note: this is higher than cellular IC50s because cell-free assays lack accumulation mechanisms).[1]

Troubleshooting (Self-Validating Systems)

-

Issue: Control curve is flat (no polymerization).

-

Issue: DM1 shows no inhibition.

References

-

Lopus, M. (2011).[1] Mechanism of action of microtubule-targeting agents. Journal of Cell Biology.

-

Widdison, W. C., et al. (2006).[1] Semisynthetic maytansine analogues for the targeted treatment of cancer. Journal of Medicinal Chemistry.

-

Cytoskeleton Inc. (2024).[1] Tubulin Polymerization Assay Protocol & Kit Manual.

-

Oroudjev, E. (2014).[1] Trastuzumab emtansine: mechanisms of action and drug resistance. Breast Cancer Research.[1] [1]

-

Shelanski, M. L., et al. (1973).[1] Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences. [1]

Sources

A Comparative Guide to Cleavable vs. Non-Cleavable Linkers for DM1 Payloads in Antibody-Drug Conjugates

For Immediate Publication

Abstract

The strategic design of an antibody-drug conjugate (ADC) hinges on the critical interplay between its three components: the antibody, the cytotoxic payload, and the linker. For ADCs utilizing the potent maytansinoid payload, DM1, the choice between a cleavable and a non-cleavable linker is a decisive factor that profoundly shapes the therapeutic's stability, efficacy, and toxicity profile. This guide provides a detailed, data-driven comparison of these two linker strategies, offering researchers and drug developers the insights needed to make informed decisions in the rational design of next-generation DM1-based ADCs.

Introduction: The Central Role of the Linker and DM1 Payload

Antibody-drug conjugates represent a powerful class of targeted cancer therapeutics, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing damage to healthy tissues.[] This is achieved by joining a tumor-antigen-specific monoclonal antibody with a cytotoxic payload via a chemical linker.[]

The payload, DM1, is a derivative of maytansine that exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[2][3] The linker is the pivotal component that governs the ADC's performance.[4] It must be sufficiently stable to prevent premature payload release in systemic circulation, which could cause off-target toxicity, yet facilitate efficient release of the active drug upon reaching the target tumor cell.[][4] This guide will compare the two primary linker strategies used for DM1 payloads: cleavable and non-cleavable.

Cleavable Linkers: Designing for Conditional Release

Cleavable linkers are engineered to be severed under specific physiological conditions that are more prevalent within the tumor microenvironment or inside cancer cells.[4][5] This targeted release mechanism is the cornerstone of their design. For DM1 payloads, disulfide-based linkers are a common example.

Mechanism of Action: Disulfide linkers, such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate), exploit the significant glutathione (GSH) concentration gradient between the extracellular space and the intracellular environment.[6] The intracellular compartment of tumor cells has a much higher GSH concentration, which acts as a reducing agent to cleave the disulfide bond and release the DM1 payload in its active, unmodified form.[6]

The Bystander Effect: A key advantage of using a cleavable linker is the potential for a "bystander effect."[7][8] Once the unmodified DM1 is released, its membrane permeability allows it to diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells.[8][9] This is particularly advantageous for treating heterogeneous tumors where antigen expression may be varied.[5][8]

Advantages:

-

Potent Bystander Killing: Can eliminate neighboring antigen-negative tumor cells, which is crucial for heterogeneous tumors.[7][8]

-

High Potency: Releases the highly potent, unmodified DM1 payload inside the cell.[5]

Disadvantages:

-

Lower Plasma Stability: Can be more susceptible to premature cleavage in circulation compared to non-cleavable linkers, potentially leading to off-target toxicity.[10][11]

-

Potential for Off-Target Toxicity: Premature release of the payload can increase the risk of systemic side effects.[10]

Caption: Mechanism of a DM1-ADC with a cleavable (disulfide) linker.

Non-Cleavable Linkers: Stability as a Priority

Non-cleavable linkers form a highly stable covalent bond between the antibody and the DM1 payload.[4] Their release mechanism is entirely dependent on the degradation of the antibody backbone itself.[] The most prominent example is the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is famously used in ado-trastuzumab emtansine (T-DM1 or Kadcyla®).[3][12]

Mechanism of Action: After the ADC binds to its target antigen and is internalized, it is trafficked to the lysosome.[13] Within the acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded by proteases.[3][13] This process releases the DM1 payload still attached to the linker and a single amino acid residue (typically lysine) from the antibody, forming a complex such as Lys-SMCC-DM1.[14][15] This complex is the active cytotoxic metabolite.

Advantages:

-

Superior Plasma Stability: The robust nature of the linker minimizes premature payload release, leading to a better safety profile and a wider therapeutic window.[4][11]

-

Reduced Off-Target Toxicity: Lower levels of free drug in circulation decrease the risk of systemic toxicity.[][7]

Disadvantages:

-

Lack of Bystander Effect: The resulting active metabolite (e.g., Lys-SMCC-DM1) is charged and generally cannot diffuse across cell membranes to kill neighboring cells.[9][16]

-